1-Benzoyl-4-(chloroacetyl)piperazine

Description

BenchChem offers high-quality 1-Benzoyl-4-(chloroacetyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-4-(chloroacetyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

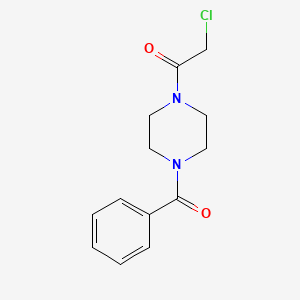

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATOJIAFBGRSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Benzoyl-4-(chloroacetyl)piperazine

1-Benzoyl-4-(chloroacetyl)piperazine is a key bifunctional organic compound that serves as a highly valuable intermediate in the synthesis of complex molecular architectures. Its structure incorporates a rigid piperazine scaffold, a common motif in many pharmaceuticals, functionalized with two distinct reactive groups: a stable benzoyl amide and a highly reactive chloroacetyl amide. The benzoyl group often modulates the electronic properties and provides a steric handle, while the chloroacetyl moiety acts as a potent electrophilic site for covalent bond formation.

This unique combination makes 1-Benzoyl-4-(chloroacetyl)piperazine a privileged building block, particularly in drug discovery and development. The piperazine core is prevalent in a wide range of biologically active agents, including those targeting the central nervous system (CNS), as well as compounds with anticancer, antifungal, and antihistaminic properties[1][2]. The true synthetic power of this molecule lies in the selective reactivity of the chloroacetyl group, which allows for the straightforward introduction of diverse functional groups through nucleophilic substitution, enabling the construction of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 1-Benzoyl-4-(chloroacetyl)piperazine dictate its behavior in chemical reactions and biological systems. While specific experimental data such as melting and boiling points are not widely published and should be determined empirically, its key structural and computed properties are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | - |

| Molecular Weight | 266.72 g/mol | - |

| IUPAC Name | 1-(benzoyl)-4-(2-chloroacetyl)piperazine | - |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[3] |

| Core Structure | Piperazine ring in a chair conformation | [2] |

| Key Functional Groups | Tertiary Amide (Benzoyl), Tertiary Amide (Chloroacetyl), Phenyl Ring, Alkyl Chloride | - |

The molecule's reactivity is dominated by the electrophilic carbon of the chloroacetyl group and the nucleophilic nitrogen atoms of the piperazine ring, although the nitrogen atoms' nucleophilicity is significantly attenuated due to their conversion to amides.

Synthesis and Purification

The most direct and common route for the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine is the N-acylation of 1-benzoylpiperazine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Experimental Design:

The choice of reagents and conditions is critical for achieving a high yield and purity.

-

Starting Material: 1-Benzoylpiperazine is used as the precursor. The benzoyl group effectively "protects" one of the piperazine nitrogens, allowing for selective acylation at the remaining secondary amine[1].

-

Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards product formation[4][5].

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction[1].

-

Temperature Control: The reaction is initiated at a low temperature (0–5 °C) to control the initial exothermic release of heat upon addition of the highly reactive chloroacetyl chloride, thereby minimizing the formation of side products[1][5].

Experimental Protocol: Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

-

Preparation: To a solution of 1-benzoylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed[1].

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization to obtain the pure 1-Benzoyl-4-(chloroacetyl)piperazine[1][4].

Caption: Synthetic workflow for 1-Benzoyl-4-(chloroacetyl)piperazine.

Chemical Reactivity and Mechanistic Insights

The chemical utility of 1-Benzoyl-4-(chloroacetyl)piperazine stems from the electrophilic nature of the chloroacetyl group. This moiety is an excellent substrate for nucleophilic substitution reactions (Sₙ2).

Mechanism of Nucleophilic Substitution:

The carbon atom alpha to the carbonyl group is highly electrophilic due to the combined electron-withdrawing inductive effects of the adjacent carbonyl oxygen and the chlorine atom. Furthermore, chloride is an effective leaving group. This allows a wide variety of nucleophiles (Nu⁻) to attack this carbon, displacing the chloride ion and forming a new covalent bond. This reaction is the cornerstone of its application as a synthetic intermediate[6][7].

Common nucleophiles that readily react with the chloroacetyl group include:

-

Amines (Primary and Secondary): To form N-substituted glycine amides.

-

Thiols (Thiolates): To form thioethers. This S-alkylation is a common strategy for creating hybrid molecules, such as linking the piperazine core to a triazole thione[8].

-

Alcohols (Alkoxides): To form ethers.

-

Carboxylates: To form ester linkages.

Caption: Mechanism of nucleophilic substitution on the chloroacetyl group.

This reactivity makes the compound an ideal scaffold for linking the benzoylpiperazine pharmacophore to other biologically relevant moieties, enabling the synthesis of novel hybrid drugs[8][9].

Analytical Characterization

Confirming the identity and purity of synthesized 1-Benzoyl-4-(chloroacetyl)piperazine is crucial. A combination of spectroscopic and chromatographic methods is employed for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the 7.4-7.8 ppm range), a complex set of multiplets for the eight piperazine ring protons (usually between 3.0-4.0 ppm), and a key singlet for the two methylene protons of the chloroacetyl group (-CO-CH₂ -Cl), typically appearing around 4.2-4.5 ppm[4][10]. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the two amide groups (around 165-170 ppm), signals for the aromatic carbons, and peaks for the carbons of the piperazine ring and the chloroacetyl methylene group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the amide carbonyls are expected in the region of 1630-1680 cm⁻¹[4].

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 267.72, exhibiting a characteristic isotopic pattern due to the presence of one chlorine atom[11].

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of the final product and for monitoring the progress of the reaction[12].

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify components in a mixture[13].

-

Applications in Drug Discovery and Development

The primary value of 1-Benzoyl-4-(chloroacetyl)piperazine is its role as a versatile intermediate for creating novel compounds with therapeutic potential.

-

Scaffold for Library Synthesis: The reliable reactivity of the chloroacetyl group allows for its reaction with a wide array of nucleophiles, enabling the rapid generation of a library of derivatives. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds.

-

Synthesis of Biologically Active Molecules: The benzoylpiperazine core itself is a pharmacophore found in many CNS-active drugs[1][14]. By using 1-Benzoyl-4-(chloroacetyl)piperazine as a starting material, researchers can covalently link this core to other pharmacophores to create hybrid molecules with potentially novel or enhanced biological activities. For example, it can be used to synthesize compounds that combine the properties of a piperazine derivative with those of other heterocyclic systems known for their biological relevance, such as triazoles or thiazoles[8][9].

-

Development of Covalent Probes and Inhibitors: The chloroacetyl group is a classic "warhead" used in the design of targeted covalent inhibitors. It can form a permanent covalent bond with a nucleophilic residue (like cysteine) in the active site of a target protein, leading to irreversible inhibition[6]. This makes the scaffold valuable for developing highly potent and specific enzyme inhibitors or receptor modulators.

Conclusion

1-Benzoyl-4-(chloroacetyl)piperazine is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block. The dual functionality of a stable benzoyl group and a highly reactive chloroacetyl "handle" provides researchers with a robust platform for constructing complex and diverse molecular entities. A thorough understanding of its chemical properties, particularly the electrophilic nature of the chloroacetyl moiety, is essential for leveraging its full potential in the rational design and development of the next generation of therapeutic agents.

References

-

BenchChem. (n.d.). 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride | 1049712-18-6. Retrieved from BenchChem.[6]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.

-

Gudipati, R., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(11), 18236-18250.[4]

-

BenchChem. (2025). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Retrieved from BenchChem.[1]

-

Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(1), 123.[11]

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from BenchChem.[5]

-

Fun, H. K., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCrData, 6(11).[2]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from Organic Syntheses.[15]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)piperazine, acetyl. Retrieved from PubChem.[16]

-

PubChem. (n.d.). 1-(4-Chloro-benzhydryl)-4-nitroso-piperazine. Retrieved from PubChem.[17]

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[12]

-

PubChemLite. (n.d.). Piperazine, 1-(((2-benzoyl-4-chlorophenyl)amino)acetyl)-4-phenyl-. Retrieved from PubChemLite.[18]

-

Power, J. D., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(1), 123-128.[13]

-

Drzał, W., Sobstyl, J., & Trotsko, N. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(4), M1513.[8]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC.[19]

-

BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine. Retrieved from BenchChem.[14]

-

Smolecule. (n.d.). Buy 1,4-Bis(chloroacetyl)piperazine | 1703-23-7. Retrieved from Smolecule.[7]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.[3]

-

PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from PubChem.[20]

-

Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzhydryl)piperazine technical grade, 90%. Retrieved from Sigma-Aldrich.[21]

-

SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Retrieved from SpectraBase.[10]

-

Dana Bioscience. (n.d.). 1-Benzoyl-4-(chloroacetyl)piperazine 5g. Retrieved from Dana Bioscience.[22]

-

ChemicalBook. (n.d.). 1-(chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride. Retrieved from ChemicalBook.[23]

-

Vulcanchem. (n.d.). 1,4-Bis(chloroacetyl)piperazine - 1703-23-7. Retrieved from Vulcanchem.[9]

-

BenchChem. (n.d.). 1,4-Bis(chloroacetyl)piperazine | 1703-23-7. Retrieved from BenchChem.[24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-Bis(chloroacetyl)piperazine (1703-23-7) for sale [vulcanchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 1-(4-Chlorophenyl)piperazine, acetyl | C12H15ClN2O | CID 258328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-(4-Chloro-benzhydryl)-4-nitroso-piperazine | C17H22ClN3O | CID 168432539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - Piperazine, 1-(((2-benzoyl-4-chlorophenyl)amino)acetyl)-4-phenyl- (C25H24ClN3O2) [pubchemlite.lcsb.uni.lu]

- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 20. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 22. danabiosci.com [danabiosci.com]

- 23. 1-(CHLOROACETYL)-4-(4-CHLOROBENZYL)PIPERAZINE HYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 24. benchchem.com [benchchem.com]

A Technical Guide to 1-Benzoyl-4-(chloroacetyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-Benzoyl-4-(chloroacetyl)piperazine, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, safe handling, and potential applications. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less common intermediate, this guide provides a robust framework for its preparation and use based on established chemical principles and data from closely related analogues.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases, underscores its importance.[2] The ability to functionalize the two nitrogen atoms of the piperazine ring independently allows for the creation of diverse molecular architectures with tailored pharmacological profiles.[1]

1-Benzoyl-4-(chloroacetyl)piperazine is a bifunctional molecule of significant interest. The benzoyl group serves as a protecting group for one nitrogen atom, enabling the selective introduction of the reactive chloroacetyl group on the other.[3] This chloroacetyl moiety is a versatile handle for further chemical modifications, acting as an electrophile in reactions with various nucleophiles to build more complex molecules.[4] This guide will detail the logical steps for the synthesis and utilization of this valuable chemical building block.

Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

The synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and efficient pathway involves a two-step sequence: the mono-benzoylation of piperazine followed by the chloroacetylation of the remaining secondary amine.

Step 1: Mono-Benzoylation of Piperazine to Yield 1-Benzoylpiperazine

To selectively introduce a single benzoyl group onto the symmetrical piperazine molecule, a protection strategy is often employed to prevent the formation of the di-substituted byproduct.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective approach.[3]

Experimental Protocol: Mono-Boc-Protection of Piperazine

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Boc-Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, 1-Boc-piperazine, can be purified by column chromatography.

Experimental Protocol: Benzoylation of 1-Boc-piperazine

-

Reaction Setup: Dissolve the purified 1-Boc-piperazine (1.0 eq) in DCM.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Acylation: Cool the mixture to 0 °C and slowly add benzoyl chloride (1.0 eq).

-

Reaction and Workup: Stir the reaction at room temperature for 3-4 hours. After completion, perform an aqueous workup to yield N-benzoyl-N'-Boc-piperazine.[3]

Experimental Protocol: Deprotection of the Boc Group

-

Acidic Cleavage: Dissolve the N-benzoyl-N'-Boc-piperazine in DCM and cool to 0 °C.

-

TFA Addition: Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[3]

-

Isolation: Evaporate the solvent and excess acid to obtain the crude 1-benzoylpiperazine, which can be further purified by recrystallization.[3]

Alternatively, a direct mono-benzoylation can be achieved under carefully controlled conditions.

Experimental Protocol: Direct Mono-Benzoylation of Piperazine

-

Reaction Setup: Dissolve piperazine (2.5 g) in 25 mL of a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.[3]

-

Addition of Benzoyl Chloride: With vigorous stirring, add benzoyl chloride (3.5 mL) dropwise over 10-15 minutes.[3]

-

Reaction: After the addition is complete, seal the flask and continue to stir vigorously for another 15 minutes to allow for the formation of a white precipitate of 1-benzoylpiperazine.[3]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).[3] Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved by recrystallization.[3]

Step 2: Chloroacetylation of 1-Benzoylpiperazine

The final step is the N-acylation of 1-benzoylpiperazine with chloroacetyl chloride. This reaction is analogous to the synthesis of 1,4-bis(chloroacetyl)piperazine from piperazine.[5]

Experimental Protocol: Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

-

Reaction Setup: Dissolve 1-benzoylpiperazine (1.0 eq) in a suitable solvent like chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Base Addition: Add a base, such as anhydrous sodium carbonate or triethylamine (1.1 eq), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.0 eq) in the same solvent dropwise via the addition funnel.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Benzoyl-4-(chloroacetyl)piperazine. The product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1-Benzoyl-4-(chloroacetyl)piperazine. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group, and distinct signals for the methylene protons of the piperazine ring and the chloroacetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the benzoyl and chloroacetyl groups, aromatic carbons, and the aliphatic carbons of the piperazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅ClN₂O₂ (266.72 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. HPLC methods can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for both identification and purity assessment, especially for detecting volatile impurities.[7] |

Safety and Handling

Proper safety precautions are essential when handling 1-Benzoyl-4-(chloroacetyl)piperazine and its precursors. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profiles of related compounds provide guidance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

In case of exposure, follow standard first-aid procedures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8][9]

-

Skin: Wash off immediately with soap and plenty of water.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Applications in Drug Development

The unique bifunctional nature of 1-Benzoyl-4-(chloroacetyl)piperazine makes it a valuable intermediate in the synthesis of novel drug candidates. The chloroacetyl group is a key functional moiety that can react with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse substituents.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are well-established scaffolds for drugs targeting CNS disorders. Modifications of the 1-Benzoyl-4-(chloroacetyl)piperazine core could lead to new compounds with activity at various receptors and transporters in the brain.

-

Oncology: The chloroacetyl group can act as an alkylating agent, a feature found in some anticancer drugs.[4] This compound could serve as a starting point for the development of novel cytotoxic agents.[2]

-

Antimicrobial Agents: Piperazine-containing compounds have shown antibacterial and antifungal activities.[4] New derivatives synthesized from 1-Benzoyl-4-(chloroacetyl)piperazine could be explored for their potential as anti-infective agents.

Illustrative Reaction Scheme for Derivatization

Caption: Derivatization of 1-Benzoyl-4-(chloroacetyl)piperazine.

Conclusion

1-Benzoyl-4-(chloroacetyl)piperazine is a versatile and valuable building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and safe handling. The potential for this intermediate to be elaborated into a wide range of structurally diverse molecules makes it a key tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]

1-Benzoyl-4-(chloroacetyl)piperazine molecular weight

An In-Depth Technical Guide to 1-Benzoyl-4-(chloroacetyl)piperazine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

1-Benzoyl-4-(chloroacetyl)piperazine is a strategically designed bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. It integrates the pharmacologically relevant piperazine scaffold with a reactive chloroacetyl "warhead," positioning it as a versatile building block for the synthesis of complex molecular architectures and as a tool for covalent chemical biology. This guide provides a comprehensive technical overview of its core properties, validated synthetic methodologies, mechanistic reactivity, and its applications in the design of targeted therapeutics and chemical probes.

Physicochemical Properties and Structural Attributes

1-Benzoyl-4-(chloroacetyl)piperazine is an unsymmetrically disubstituted piperazine derivative. The benzoyl group on one nitrogen atom serves as a stable amide linkage, often found in bioactive molecules, while the chloroacetyl group on the second nitrogen provides a key electrophilic center for covalent modification reactions.

Table 1: Core Physicochemical Data for 1-Benzoyl-4-(chloroacetyl)piperazine

| Property | Value | Source |

| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-chloroethan-1-one | Inferred |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 266.72 g/mol | Calculated |

| CAS Number | 30935-57-2 | Vendor Data |

| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)CCl | Inferred |

| Appearance | White to off-white solid (typical) | Vendor Data |

Synthesis Strategy and Experimental Protocol

The synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine requires a controlled, stepwise approach to ensure selective acylation of the piperazine nitrogens and prevent the formation of undesired symmetrical byproducts. The most logical and efficient pathway begins with the readily available intermediate, 1-benzoylpiperazine.

Causality Behind Experimental Choices:

-

Starting Material: 1-Benzoylpiperazine is chosen as the precursor because one of the two nucleophilic nitrogen atoms is already functionalized and deactivated as an amide. This allows for the selective acylation of the remaining secondary amine.

-

Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine of 1-benzoylpiperazine.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting material's amine, which would render it non-nucleophilic and halt the reaction.[1]

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. It must be anhydrous to prevent hydrolysis of the highly reactive chloroacetyl chloride.

-

Temperature Control: The reaction is initiated at a low temperature (0–5 °C) to control the initial exothermic reaction upon addition of the acyl chloride, minimizing potential side reactions.[1]

Detailed Experimental Protocol: Synthesis from 1-Benzoylpiperazine

-

Reaction Setup: To a solution of 1-benzoylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Self-Validating Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material (1-benzoylpiperazine) and the appearance of a new, typically less polar, spot indicates product formation.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-Benzoyl-4-(chloroacetyl)piperazine.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The utility of 1-Benzoyl-4-(chloroacetyl)piperazine in drug development stems directly from the reactivity of the α-chloroacetamide functional group. This moiety acts as a mild electrophile, making it an ideal "warhead" for covalent targeting of nucleophilic amino acid residues within proteins.

Mechanism of Covalent Modification

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[2] The carbon atom alpha to the carbonyl group is electron-deficient due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The chlorine atom also serves as a good leaving group.

Key Nucleophilic Targets:

-

Cysteine (Thiol Group): The thiol side chain of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). It readily attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.[3]

-

Histidine (Imidazole Ring): The nitrogen atoms of the imidazole side chain in histidine can also act as nucleophiles.

-

Lysine (Amine Group): The primary amine of a lysine side chain can participate in this reaction, although it is generally less reactive than cysteine's thiol group under physiological conditions.

This selective reactivity with soft nucleophiles like cysteine allows for the design of highly specific covalent inhibitors that can permanently bind to and modulate the function of a target protein.[3]

Diagram of Covalent Targeting

Caption: S_N2 mechanism for covalent modification of a protein's cysteine residue.

Applications in Drug Development and Chemical Biology

The unique bifunctional nature of 1-Benzoyl-4-(chloroacetyl)piperazine makes it a valuable tool for researchers.

-

Privileged Scaffold for Libraries: The piperazine core is a "privileged structure" in drug design, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and cell permeability.[4][5] It is a foundational component in numerous approved drugs, including anticancer and antipsychotic agents.[6][7] This compound serves as an excellent starting point for creating libraries of potential drug candidates.

-

Design of Covalent Inhibitors: The primary application is in the development of targeted covalent inhibitors (TCIs). By incorporating this molecule into a larger structure designed to bind non-covalently to a protein's active site, the chloroacetyl group can be positioned to react with a nearby nucleophilic residue. This results in irreversible inhibition, which can offer advantages in potency and duration of action over reversible inhibitors.

-

Synthesis of Chemical Probes: It can be used to synthesize activity-based probes (ABPs) or affinity-based probes. These tools are used to identify and study enzyme function in complex biological systems. The chloroacetyl group allows the probe to covalently attach to its target, enabling subsequent identification and analysis via techniques like mass spectrometry.

-

Intermediate for Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chloroacetyl group can serve as a reactive handle to link different molecular components together.

Conclusion

1-Benzoyl-4-(chloroacetyl)piperazine is more than a simple chemical reagent; it is a sophisticated building block engineered for modern drug discovery. Its structure combines a pharmacologically validated piperazine core with a precisely reactive chloroacetyl group. This duality provides researchers with a powerful platform for synthesizing novel compounds, designing potent and specific covalent inhibitors, and developing advanced chemical probes to explore complex biological pathways. A thorough understanding of its synthesis and reactivity is crucial for any scientist aiming to leverage covalent chemistry for therapeutic innovation.

References

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available at: [Link]

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

-

Rathi, A. K., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 123, 284-300. Available at: [Link]

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 8071-8087. Available at: [Link]

-

Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

-

Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2213-2220. Available at: [Link]

Sources

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Critical Role of Structure Elucidation in Pharmaceutical Development

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. impact.ornl.gov [impact.ornl.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Benzoyl-4-(chloroacetyl)piperazine: A Technical Guide

Introduction

1-Benzoyl-4-(chloroacetyl)piperazine is a bespoke chemical entity of significant interest in contemporary drug discovery and development. As a bifunctional molecule, it incorporates a benzoyl group, which can modulate interactions with biological targets, and a reactive chloroacetyl group, a versatile handle for covalent modification of proteins or for further synthetic elaboration. The piperazine core, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties.[1] A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex biological systems.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-benzoyl-4-(chloroacetyl)piperazine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and supported by data from closely related analogues, offering a robust framework for researchers in the field.

Molecular Structure

The structural framework of 1-benzoyl-4-(chloroacetyl)piperazine forms the basis of our spectroscopic analysis. Understanding the connectivity and the electronic environment of each atom is key to interpreting the spectral data.

Figure 1: Chemical structure of 1-Benzoyl-4-(chloroacetyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve 5-10 mg of 1-benzoyl-4-(chloroacetyl)piperazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence like PENDANT or DEPT is recommended to obtain information about the number of attached protons.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-benzoyl-4-(chloroacetyl)piperazine is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group. Due to the restricted rotation around the amide bonds, some signals for the piperazine protons may appear as broad singlets or complex multiplets at room temperature.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzoyl (aromatic) | 7.3 - 7.5 | Multiplet | 5H |

| Chloroacetyl (CH₂) | 4.1 - 4.3 | Singlet | 2H |

| Piperazine (CH₂) | 3.4 - 3.9 | Broad Multiplets | 8H |

Causality Behind Assignments:

-

Benzoyl Protons (7.3 - 7.5 ppm): These protons are in the aromatic region, deshielded by the ring current of the benzene ring.

-

Chloroacetyl Protons (4.1 - 4.3 ppm): The protons on the carbon adjacent to the chlorine atom and the carbonyl group are significantly deshielded due to the electron-withdrawing nature of these groups.

-

Piperazine Protons (3.4 - 3.9 ppm): The eight protons of the piperazine ring are in a complex chemical environment. The presence of two different amide groups and the possibility of chair conformations and rotamers lead to a broad and overlapping multiplet.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzoyl (C=O) | 169 - 171 |

| Chloroacetyl (C=O) | 165 - 167 |

| Benzoyl (aromatic C) | 126 - 135 |

| Piperazine (CH₂) | 40 - 50 |

| Chloroacetyl (CH₂) | 40 - 42 |

Causality Behind Assignments:

-

Carbonyl Carbons (165 - 171 ppm): The carbon atoms of the carbonyl groups are highly deshielded and appear at the downfield end of the spectrum.

-

Aromatic Carbons (126 - 135 ppm): The carbons of the benzene ring resonate in the typical aromatic region.

-

Piperazine Carbons (40 - 50 ppm): These aliphatic carbons are adjacent to nitrogen atoms, which causes a moderate downfield shift.

-

Chloroacetyl Carbon (40 - 42 ppm): This carbon is deshielded by the adjacent chlorine atom and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 1-benzoyl-4-(chloroacetyl)piperazine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of 1-benzoyl-4-(chloroacetyl)piperazine will be dominated by strong absorptions from the two carbonyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Benzoyl Amide C=O Stretch | ~1640 | Strong |

| Chloroacetyl Amide C=O Stretch | ~1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Causality Behind Assignments:

-

C=O Stretches (~1640 and ~1670 cm⁻¹): The two distinct amide carbonyl groups are expected to show strong absorption bands. The chloroacetyl carbonyl is likely at a slightly higher wavenumber due to the electron-withdrawing effect of the chlorine atom. For comparison, 1,4-bis(chloroacetyl)piperazine shows a characteristic carbonyl absorption around 1630-1660 cm⁻¹.[3]

-

C-H Stretches (2850 - 3100 cm⁻¹): These bands correspond to the stretching vibrations of the C-H bonds in the aromatic and aliphatic parts of the molecule.

-

C-N Stretch (1200 - 1350 cm⁻¹): The stretching of the carbon-nitrogen bonds of the piperazine ring and the amide linkages will appear in this region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of fragmentation patterns.[5]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan spectrum.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Analysis

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation of this ion will likely proceed through cleavage of the amide bonds and the piperazine ring.[2]

Figure 2: A plausible fragmentation pathway for 1-Benzoyl-4-(chloroacetyl)piperazine.

Predicted Fragmentation Pattern:

-

Molecular Ion Peak [M+H]⁺: For C₁₃H₁₅ClN₂O₂, the expected m/z will be approximately 281.1 (for the ³⁵Cl isotope).

-

Loss of Chloroacetyl Group (m/z 203.1): Cleavage of the N-CO bond of the chloroacetyl moiety would result in a fragment corresponding to the benzoylpiperazine cation.

-

Benzoyl Cation (m/z 105.0): A characteristic fragment in the mass spectra of benzoylated compounds, formed by cleavage of the amide bond.[6]

-

Phenyl Cation (m/z 77.0): Subsequent loss of carbon monoxide from the benzoyl cation yields the phenyl cation.

-

Piperazine Ring Fragments (e.g., m/z 70.1): Cleavage within the piperazine ring can lead to various smaller fragments.[2]

Conclusion

References

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering.

- Drug Enforcement Administration. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Microgram Journal.

- Fun, H. K., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.

- Szkatuła, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

-

ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. Retrieved from [Link]

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering.

- Jiang, P. (2011). Synthesis of 1,4bis(chloroacetyl)piperazine. Journal of Hebei Normal University.

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

- Liang, Y., et al. (1999). The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4-tetrahydrooxazirino.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

- Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Elguero, J., et al. (2021).

-

Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine from its precursor, 1-benzoylpiperazine. This synthesis involves a nucleophilic acyl substitution, specifically the N-acylation of the secondary amine in 1-benzoylpiperazine using chloroacetyl chloride. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses critical safety considerations for handling the reagents, and outlines methods for purification and characterization of the final product. The protocols and insights are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility and high yield for researchers in pharmaceutical development and organic synthesis.

Introduction and Strategic Importance

1-Benzoylpiperazine and its derivatives are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active agents, including those targeting the central nervous system.[1][2] The target molecule, 1-Benzoyl-4-(chloroacetyl)piperazine, is a particularly valuable synthetic intermediate. The presence of the reactive chloroacetyl group provides a versatile electrophilic site for further functionalization through nucleophilic substitution, enabling the construction of more complex molecules and potential drug candidates.[3]

This guide focuses on the direct and efficient conversion of 1-benzoylpiperazine to 1-Benzoyl-4-(chloroacetyl)piperazine. The benzoyl group on one nitrogen atom serves as a stable protecting group, allowing for the selective acylation of the remaining secondary amine.[1] This strategic approach avoids the formation of di-substituted byproducts that can occur when starting with unsubstituted piperazine.[4]

Theoretical Foundations: Mechanism and Rationale

Reaction Overview and Mechanism

The core transformation is the N-acylation of the secondary amine of 1-benzoylpiperazine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Overall Reaction: 1-Benzoylpiperazine + Chloroacetyl Chloride --(Base)--> 1-Benzoyl-4-(chloroacetyl)piperazine + Base·HCl

The mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-benzoylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms an unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

-

Deprotonation (Acid Scavenging): The resulting product is a protonated amide (an ammonium salt). A non-nucleophilic base, such as triethylamine (TEA) or an inorganic base like sodium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[5][6] This deprotonation yields the final neutral product and prevents the protonation of the starting 1-benzoylpiperazine, which would render it non-nucleophilic and halt the reaction.

Rationale for Reagent and Condition Selection

| Reagent/Condition | Role & Rationale |

| 1-Benzoylpiperazine | Starting Material: The secondary amine provides the nucleophilic site for the reaction. The existing benzoyl group ensures mono-acylation occurs at the desired position. |

| Chloroacetyl Chloride | Acylating Agent: As an acid chloride, it is a highly reactive electrophile, enabling the reaction to proceed rapidly and efficiently under mild conditions.[7] Its bifunctional nature is key to the product's utility as an intermediate.[8] |

| Triethylamine (TEA) or Na₂CO₃ | Base / HCl Scavenger: Essential for neutralizing the HCl byproduct. TEA is a common choice in organic solvents, forming a salt that can often be filtered or washed away.[1] Inorganic bases like sodium carbonate are effective in aqueous or biphasic systems.[6][9] The choice of a non-nucleophilic base prevents competition with the piperazine derivative.[10] |

| Dichloromethane (DCM) | Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is inert, dissolves the reactants well, and has a low boiling point, which simplifies product isolation. Other aprotic solvents like Tetrahydrofuran (THF) can also be used.[5] |

| 0 °C to Room Temperature | Temperature Control: The acylation reaction is highly exothermic. Starting the reaction at 0 °C is a critical control measure to manage the reaction rate, prevent overheating, and minimize the formation of potential degradation byproducts.[11] Allowing the reaction to warm to room temperature ensures it proceeds to completion. |

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment

| Reagents | Equipment |

| 1-Benzoylpiperazine (1.90 g, 10 mmol) | 100 mL Two-neck round-bottom flask |

| Chloroacetyl chloride (0.87 mL, 1.13 g, 11 mmol, 1.1 eq) | Magnetic stirrer and stir bar |

| Triethylamine (TEA) (2.1 mL, 1.52 g, 15 mmol, 1.5 eq) | Dropping funnel |

| Anhydrous Dichloromethane (DCM) (40 mL) | Ice-water bath |

| 1 M Hydrochloric Acid (HCl) | Separatory funnel |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (Saturated NaCl solution) | TLC plates (Silica gel 60 F₂₅₄) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard glassware for workup |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Add 1-benzoylpiperazine (1.90 g, 10 mmol) to the flask, followed by 30 mL of anhydrous DCM. Stir the mixture until all solids have dissolved. Add triethylamine (2.1 mL, 15 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (0.87 mL, 11 mmol) in 10 mL of anhydrous DCM and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Ethyl Acetate:Hexane. The product spot should be less polar than the starting material. The reaction is complete when the 1-benzoylpiperazine spot is no longer visible.

-

Quenching & Workup:

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of deionized water to quench any unreacted chloroacetyl chloride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine.[11]

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

-

Purification:

-

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to afford the pure 1-Benzoyl-4-(chloroacetyl)piperazine as a white crystalline solid.

-

Safety, Handling, and Waste Management

Trustworthiness in protocol design necessitates a rigorous approach to safety. The reagents used in this synthesis, particularly chloroacetyl chloride, are hazardous and must be handled with extreme care.

Reagent-Specific Hazards

| Reagent | GHS Hazards | Handling Precautions |

| Chloroacetyl Chloride | Toxic, Corrosive, Water-Reactive: Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[12] Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[12][13] | MUST be handled in a certified chemical fume hood. [14][15] Do not allow contact with water or moisture. Store under nitrogen in a cool, dry place.[12][14] |

| Triethylamine (TEA) | Flammable, Corrosive: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. | Handle in a well-ventilated area or fume hood. Keep away from heat and ignition sources. |

| Dichloromethane (DCM) | Health Hazard: Suspected of causing cancer. Causes skin and serious eye irritation. | Handle in a fume hood. Avoid breathing vapors. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield (8-inch minimum) are mandatory when handling chloroacetyl chloride.[12][14]

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[12]

-

Skin Protection: Wear a lab coat. Ensure no skin is exposed.

-

Respiratory Protection: All operations should be conducted in a fume hood.[15] A government-approved respirator may be required for spills or emergencies.[14]

Emergency Procedures

-

Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Spills: Evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use water. Ventilate the area and wash the spill site after material pickup is complete.[12][14]

Workflow Visualization and Characterization

A clear workflow is essential for procedural consistency and success.

Expected Characterization Data

-

¹H NMR (CDCl₃): Expect characteristic peaks for the benzoyl protons (aromatic region, ~7.4-7.6 ppm), the piperazine ring protons (a complex series of multiplets, ~3.5-4.0 ppm), and a singlet for the chloroacetyl methylene (-CH₂Cl) protons (~4.1 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons of both the benzoyl and chloroacetyl groups (~165-170 ppm), aromatic carbons (~127-135 ppm), piperazine ring carbons (~40-50 ppm), and the chloroacetyl methylene carbon (~41 ppm).

-

FT-IR (KBr, cm⁻¹): Look for strong carbonyl stretching frequencies for the two amide groups (~1640-1680 cm⁻¹).

-

Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to C₁₃H₁₅ClN₂O₂ + H⁺.

References

- ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.

-

Loba Chemie. (2019, January 7). Chloroacetyl Chloride for Synthesis MSDS. Retrieved from [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link not available]

-

Patil, S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 154-164. [Link]

- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

-

ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]

-

Gundu, S., et al. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 47(16), 1515-1524. [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

-

ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

Semantic Scholar. (2011). Synthesis of 1,4bis(chloroacetyl)piperazine. Retrieved from [Link]

-

Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. [Link]

- Yilmaz, F., & Menteşe, M. (n.d.). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. [Link not available]

-

National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

-

PubMed. (2022, September 22). Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. Retrieved from [Link]

- Google Patents. (n.d.). CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine.

-

ResearchGate. (2025, August 10). 1,4-Bis(chloroacetyl)piperazine | Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 1,4-Bis(chloroacetyl)piperazine (1703-23-7) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. chemtrack.org [chemtrack.org]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

A Comprehensive Technical Guide to the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine, a key intermediate in pharmaceutical research and development. The document elucidates the selection and preparation of the core starting materials, 1-benzoylpiperazine and chloroacetyl chloride, and details the subsequent acylation reaction to yield the final product. Multiple synthetic pathways for the crucial 1-benzoylpiperazine intermediate are critically evaluated, including direct acylation, amidation, and a protective group strategy, to inform methodological selection based on desired yield, purity, and scalability. A detailed, field-proven experimental protocol for each synthetic step is provided, grounded in mechanistic principles. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize 1-Benzoyl-4-(chloroacetyl)piperazine for their research and development endeavors.

Introduction: The Significance of 1-Benzoyl-4-(chloroacetyl)piperazine

1-Benzoyl-4-(chloroacetyl)piperazine is a valuable bifunctional molecule that serves as a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive chloroacetyl group and a benzoyl-protected piperazine moiety, allows for sequential and selective chemical modifications. This makes it an attractive starting point for the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] The chloroacetyl group acts as an electrophilic handle for the introduction of various nucleophiles, while the piperazine scaffold is a common feature in many CNS-active drugs. The benzoyl group, in turn, modulates the reactivity of one of the piperazine nitrogens, facilitating controlled derivatization.

This guide will provide a detailed exploration of the synthesis of this important intermediate, focusing on the practical aspects of starting material preparation and the final coupling reaction.

The Primary Starting Material: Synthesis of 1-Benzoylpiperazine

The synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine commences with the preparation of 1-benzoylpiperazine. The challenge in synthesizing this intermediate lies in achieving selective mono-acylation of the symmetrical piperazine ring to avoid the formation of the undesired 1,4-dibenzoylpiperazine byproduct.[3] Several methods have been established to address this, each with its own advantages and limitations.

Synthetic Pathways to 1-Benzoylpiperazine

Three primary methods for the synthesis of 1-benzoylpiperazine are commonly employed:

-

Method A: Direct Acylation (Schotten-Baumann Reaction): This is the most direct and rapid approach, involving the reaction of piperazine with benzoyl chloride in the presence of a base, typically in a two-phase solvent system.[1][3] While efficient, this method can lead to the formation of the di-substituted byproduct, necessitating careful control of reaction conditions.[3]

-

Method B: Amidation with Ethyl Benzoate: This method utilizes a less reactive acylating agent, ethyl benzoate, and requires higher temperatures and longer reaction times.[1] It offers a good yield and can be a suitable alternative when avoiding the use of the more reactive benzoyl chloride is desirable.

-

Method C: Mono-Benzoylation via Boc-Protection: For the highest selectivity and yield of the mono-substituted product, a protection-acylation-deprotection strategy is employed.[1] One of the piperazine nitrogens is first protected with a tert-butyloxycarbonyl (Boc) group, followed by acylation of the remaining free amine and subsequent removal of the Boc group. While being a multi-step process, this method provides excellent control over the selectivity.

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Solvent | Reaction Time | Yield | Purity |

| Direct Acylation | Piperazine, Benzoyl Chloride, NaOH | Water/Dichloromethane | ~15 minutes | Moderate | Good |

| Amidation with Ester | Piperazine, Ethyl Benzoate | Toluene or Xylene | 11 hours | 63% | Good |

| Boc-Protection Strategy | Piperazine, Boc Anhydride, Benzoyl Chloride, TFA | Dichloromethane | Multi-step (24-30 hours total) | High | High |

Data synthesized from available literature.[1]

Recommended Experimental Protocol: Direct Acylation (Schotten-Baumann Reaction)

This protocol is recommended for its simplicity and speed, offering a good balance between yield and purity for many research applications.

Materials:

-

Piperazine

-

Benzoyl chloride

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Erlenmeyer flask, separatory funnel, rotary evaporator

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 2.5 g of piperazine in 25 mL of a 10% aqueous NaOH solution.

-

With vigorous stirring, add 3.5 mL of benzoyl chloride dropwise over a period of 10-15 minutes. Maintain vigorous stirring for 1 minute after each addition.

-

After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine should form.[1]

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃ solution, and 20 mL of brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to afford pure 1-benzoylpiperazine.[1]

The Second Starting Material: Chloroacetyl Chloride

Chloroacetyl chloride is a commercially available acylating agent. It is a highly reactive and corrosive liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood. Its high reactivity makes it an excellent electrophile for the acylation of the secondary amine of 1-benzoylpiperazine.

Final Synthesis Step: Acylation of 1-Benzoylpiperazine

The final step in the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine is the acylation of the free secondary amine of 1-benzoylpiperazine with chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, similar to the Schotten-Baumann reaction.

Reaction Workflow

Caption: Synthetic workflow for 1-Benzoyl-4-(chloroacetyl)piperazine.

Detailed Experimental Protocol

Materials:

-

1-Benzoylpiperazine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

-

Ice bath